

Technical Support Center: 7-AAD Staining in Fixed/Permeabilized Cells

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Compound of Interest		
Compound Name:	7-ACT	
Cat. No.:	B589080	Get Quote

This guide addresses common problems and questions regarding the use of **7-Act**inomycin D (7-AAD) for viability testing in cells that have been fixed or permeabilized.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my entire cell population staining positive with 7-AAD after I fix and permeabilize them?

A1: 7-AAD is a fluorescent intercalating agent that is excluded from live cells with intact plasma membranes. Its primary use is to identify dead or dying cells with compromised membrane integrity. The process of fixation (e.g., with formaldehyde or methanol) and permeabilization (e.g., with Triton™ X-100 or saponin) disrupts the cell membrane. Consequently, 7-AAD can enter all cells in the population, not just the dead ones, leading to a false-positive signal for cell death across the entire sample.

Q2: Is it ever possible to use 7-AAD with fixed cells?

A2: It is strongly discouraged as the results are often unreliable. Fixation compromises the membrane, which is the very basis of how 7-AAD distinguishes live from dead cells. For accurate viability assessment in fixed-cell protocols, it is essential to stain for viability before fixation.







Q3: What are the recommended alternatives to 7-AAD for viability staining in experiments requiring fixation?

A3: The best practice is to use a fixable viability dye. These dyes work by a different mechanism than 7-AAD. They are typically amine-reactive dyes that covalently bind to cellular proteins.

- Live cells: In live cells, these dyes only react with proteins on the cell surface, resulting in dim staining.
- Dead cells: In cells with compromised membranes, the dyes enter the cell and bind to proteins throughout the cytoplasm, resulting in a much brighter fluorescent signal.

This covalent attachment ensures the dye is retained even after fixation and permeabilization, allowing for the accurate discrimination of cells that were live or dead at the point of staining.

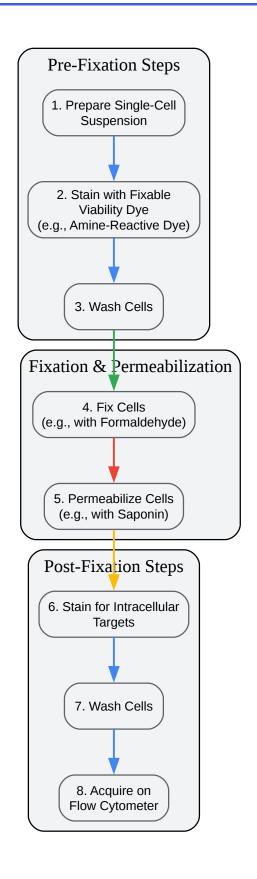
Q4: Can I use other intercalating dyes like Propidium Iodide (PI) with fixed cells?

A4: Propidium Iodide (PI) functions similarly to 7-AAD, as it is also excluded by the intact membranes of live cells. Therefore, it suffers from the same limitations and is not recommended for use after fixation and permeabilization.

Recommended Experimental Workflow

For accurate viability assessment in conjunction with intracellular staining, a sequential protocol is necessary. The key is to label for viability before fixing the cells.





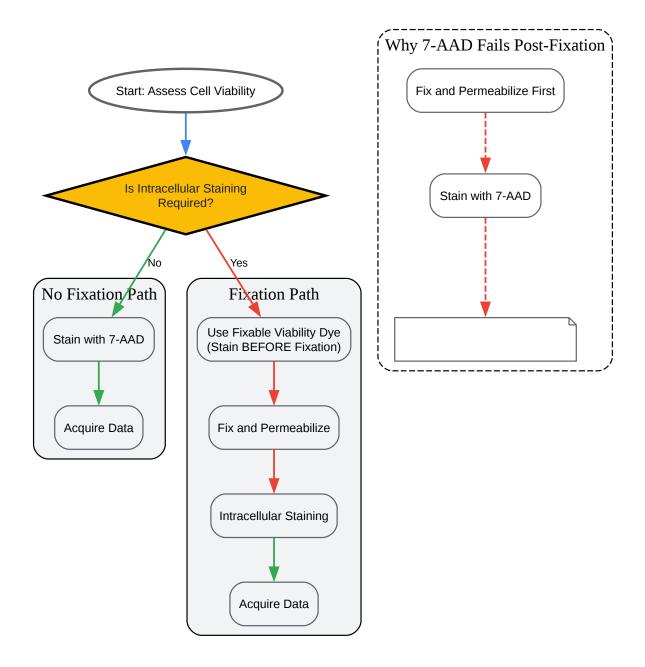
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Caption: Recommended workflow for viability staining with fixation.



Logical Flow: Why 7-AAD Fails in Fixed Cells

The following diagram illustrates the decision-making process and the underlying reason for 7-AAD's incompatibility with fixed cells.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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